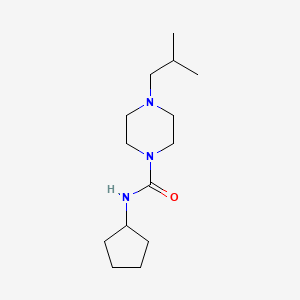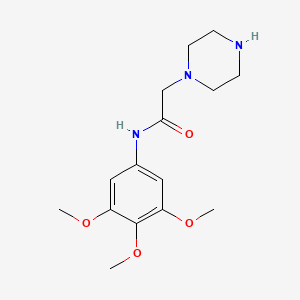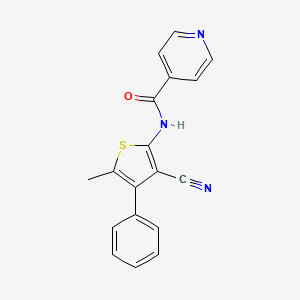
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide
描述
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its potential applications in various types of cancers.
作用机制
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide inhibits RTKs by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of tumor angiogenesis and proliferation, as well as the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including inhibition of tumor angiogenesis, proliferation, and metastasis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer stem cells.
实验室实验的优点和局限性
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide has several advantages for use in lab experiments, including its ability to inhibit multiple RTKs and its well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and its relatively high cost.
未来方向
There are several future directions for research on N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Additionally, there is a need for further studies to investigate its potential applications in other types of cancers and to identify biomarkers that can predict patient response to treatment. Finally, there is a need for further studies to investigate the potential of this compound in combination with other therapies, such as immunotherapy, to improve patient outcomes.
科学研究应用
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These RTKs are known to play critical roles in tumor angiogenesis, proliferation, and metastasis.
属性
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-16(13-5-3-2-4-6-13)15(11-19)18(23-12)21-17(22)14-7-9-20-10-8-14/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICWCNOOAMGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4761134.png)
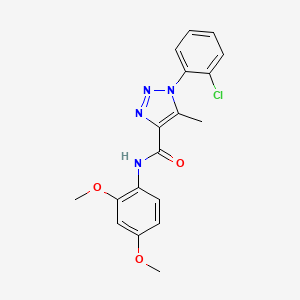
![3-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4761140.png)
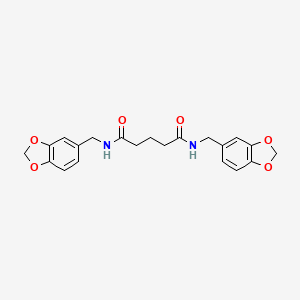
![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4761156.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B4761158.png)

![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4761180.png)

